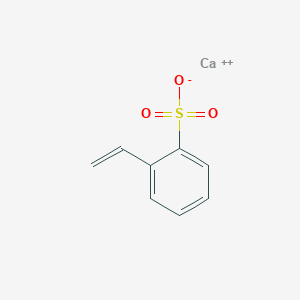
Calcium polystyrene sulfonate
Descripción general
Descripción
Calcium Polystyrene Sulfonate is used in the treatment of hyperkalemia (high blood potassium levels) associated with kidney conditions such as anuria (inability of the kidney to produce urine) or severe oliguria (inability of the kidney to excrete the urine), etc . It works by removing an excessive amount of potassium from your body .
Molecular Structure Analysis
The molecular structure of Calcium Polystyrene Sulfonate involves the addition of sulfonate functional groups to a polystyrene backbone . The exact structure is complex and depends on the degree of sulfonation and the specific manufacturing process .Chemical Reactions Analysis
Calcium Polystyrene Sulfonate can interact with other substances in the body, particularly potassium ions. It exchanges its calcium ions for potassium ions in the digestive tract, which are then excreted from the body .Aplicaciones Científicas De Investigación
Hyperkalemia Treatment in Chronic Kidney Disease (CKD) Patients
- Efficacy : Oral CPS has been effectively used to manage mild hyperkalemia over extended periods. Small doses of CPS (typically 8.0 ± 3.6 g/day) lead to a dose-dependent decrease in serum potassium levels .
Ion-Exchange Resin for Potassium, Calcium, and Sodium Removal
- Application : Polystyrene sulfonates, including CPS, serve as ion-exchange resins. They selectively remove ions (e.g., potassium, calcium, sodium) from solutions in technical and medical contexts .
Mineral and Bone Metabolism Research
- Comparison : While CPS (calcium polystyrene sulfonate) is commonly used for hyperkalemia treatment, direct comparisons between CPS and sodium polystyrene sulfonate (SPS) regarding their effects on mineral and bone metabolism remain an interesting area of study .
Pharmaceutical Formulations
Mecanismo De Acción
Target of Action
Calcium polystyrene sulfonate (CPS) primarily targets potassium ions in the body . The compound’s role is to bind to these ions, which are crucial for various physiological processes, including nerve impulse transmission and muscle contraction .
Mode of Action
CPS works by exchanging its calcium ions for potassium ions in the digestive tract . Instead, the complex is excreted in the feces, thereby reducing the amount of potassium that can be absorbed into the bloodstream .
Biochemical Pathways
The primary biochemical pathway affected by CPS is the regulation of potassium levels in the body . By binding to potassium ions in the digestive tract, CPS prevents their absorption into the bloodstream . This action helps to lower high levels of potassium in the blood, a condition known as hyperkalemia .
Pharmacokinetics
It acts locally in the gut, binding to potassium ions and carrying them out of the body through fecal excretion .
Result of Action
The molecular effect of CPS action is the formation of a calcium-potassium complex that is excreted in the feces . Consequently, CPS helps to lower serum potassium levels, effectively treating hyperkalemia .
Action Environment
Environmental factors can influence the action, efficacy, and stability of CPS. For instance, the presence of other medications in the digestive tract can affect the compound’s ability to bind to potassium ions . CPS can bind to various drugs within the digestive tract, potentially reducing their absorption and effectiveness . Therefore, it is recommended to separate the dosing of CPS from any other oral medications by at least three hours to avoid any potential interactions .
Safety and Hazards
Propiedades
IUPAC Name |
calcium;2-ethenylbenzenesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3S.Ca/c1-2-7-5-3-4-6-8(7)12(9,10)11;/h2-6H,1H2,(H,9,10,11);/q;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJBYVKWTVVYTPL-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=CC=C1S(=O)(=O)[O-].[Ca+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7CaO3S+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
28210-41-5 (Parent) | |
| Record name | Calcium polystyrene sulfonate [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037286923 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
223.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Calcium;2-ethenylbenzenesulfonate | |
CAS RN |
37286-92-3 | |
| Record name | Calcium polystyrene sulfonate [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037286923 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Poly(1-(4-sulfophenyl)ethylen) calciumsalz | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5,5'-Bi[2-hydroxyisophthalaldehyde]](/img/structure/B3069678.png)





![5-[3,5-bis(2H-tetrazol-5-yl)phenyl]-2H-tetrazole](/img/structure/B3069706.png)


![[2-(2-Ethylphenyl)cyclopropyl]methanol](/img/structure/B3069727.png)
